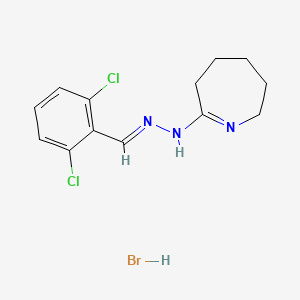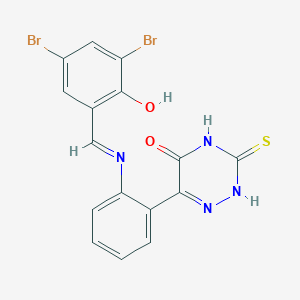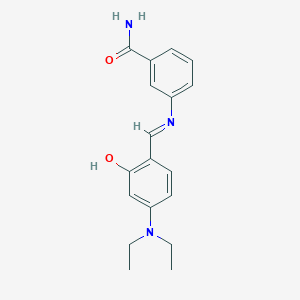![molecular formula C23H16F6N2O2S B11982389 2-[(3-methylthiophen-2-yl)methylidene]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B11982389.png)
2-[(3-methylthiophen-2-yl)methylidene]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-methylthiophen-2-yl)methylidene]-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide is a complex organic compound that features a thiophene ring substituted with a methyl group and a propanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methylthiophen-2-yl)methylidene]-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide typically involves a multi-step process. One common method is the Knoevenagel condensation reaction. In this reaction, 3-methylthiophene-2-carbaldehyde is reacted with malononitrile in the presence of a base such as piperidine in ethanol. The mixture is stirred for 1-2 hours and then cooled to room temperature. The resulting precipitate is filtered, washed with ethanol, and dried .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-methylthiophen-2-yl)methylidene]-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
2-[(3-methylthiophen-2-yl)methylidene]-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 2-[(3-methylthiophen-2-yl)methylidene]-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-[(thiophen-2-yl)methylidene]propanedinitrile: Similar structure but lacks the trifluoromethyl phenyl groups.
Indole derivatives: Share some structural similarities and have diverse biological activities.
Uniqueness
2-[(3-methylthiophen-2-yl)methylidene]-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide is unique due to the presence of both the thiophene ring and the trifluoromethyl phenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C23H16F6N2O2S |
|---|---|
Peso molecular |
498.4 g/mol |
Nombre IUPAC |
2-[(3-methylthiophen-2-yl)methylidene]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide |
InChI |
InChI=1S/C23H16F6N2O2S/c1-13-8-9-34-19(13)12-18(20(32)30-16-6-2-4-14(10-16)22(24,25)26)21(33)31-17-7-3-5-15(11-17)23(27,28)29/h2-12H,1H3,(H,30,32)(H,31,33) |
Clave InChI |
KDTIJBMISMMSEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)C=C(C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[4-(triphenylmethyl)phenyl]-](/img/structure/B11982314.png)





![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11982348.png)

![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11982355.png)
![diethyl 5-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11982357.png)

![Ethyl 4-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B11982360.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11982367.png)
